- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

936-16-3 structure
Nome do Produto:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzoisothiazoline 1,1-dioxide
- 1,2-Bitdo
- 2,3-DIAMIDOXIMONAPHTHALENE
- 2,3-dihydro-1,2-benzisothiazole
- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
- ZLO53QJF59
- 1,2-benzisothiazoline 1,1-dioxide
- Benzylsultame
- NSC362815
- GVYVHZKTSVDMNT-UHFFFAOYSA-N
- AK162349
- ST24038548
- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
- 2,3-di
- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
- 2,3-Dihydrobenzoisothiazole 1,1-dioxide
- Benz[d]isothiazoline 1,1-dioxide
- Benzylsultam
- NSC 362815
- AKOS006276699
- CHEMBL81566
- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
- MFCD03426201
- Q27295703
- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
- NSC-362815
- EN300-312734
- CS-W005895
- SCHEMBL61176
- XH1316
- Z1198162686
- F1905-7319
- DTXSID80239477
- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
- AB92834
- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
- UNII-ZLO53QJF59
- 936-16-3
- DS-7771
- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
-
- MDL: MFCD03426201
- Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
- Chave InChI: GVYVHZKTSVDMNT-UHFFFAOYSA-N
- SMILES: O=S1(C2C(=CC=CC=2)CN1)=O
Propriedades Computadas
- Massa Exacta: 169.02000
- Massa monoisotópica: 169.019749
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 242
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.5
- Superfície polar topológica: 54.6
Propriedades Experimentais
- Densidade: 1.396
- Ponto de ebulição: 325.8°C at 760 mmHg
- Ponto de Flash: 150.9°C
- Índice de Refracção: 1.606
- PSA: 54.55000
- LogP: 1.88810
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Condição de armazenamento:Sealed in dry,Room Temperature
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Dados aduaneiros
- CÓDIGO SH:2934991000
- Dados aduaneiros:
China Customs Code:
2934991000Overview:
2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112481-250mg |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 250mg |
$101 | 2024-07-19 | |
TRC | B204043-100mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 100mg |
$ 230.00 | 2022-06-01 | ||
Enamine | EN300-312734-10.0g |
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
936-16-3 | 95.0% | 10.0g |
$932.0 | 2025-03-19 | |
abcr | AB514972-250mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide; . |
936-16-3 | 250mg |
€135.50 | 2024-08-02 | ||
Life Chemicals | F1905-7319-0.5g |
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
936-16-3 | 95% | 0.5g |
$170.0 | 2023-11-21 | |
Life Chemicals | F1905-7319-10g |
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
936-16-3 | 95% | 10g |
$930.0 | 2023-11-21 | |
Ambeed | A282871-1g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
$117.0 | 2025-03-04 | |
Enamine | EN300-312734-100mg |
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
936-16-3 | 95.0% | 100mg |
$168.0 | 2022-02-28 | |
Enamine | EN300-312734-500mg |
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
936-16-3 | 95.0% | 500mg |
$216.0 | 2022-02-28 | |
Apollo Scientific | OR912878-250mg |
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole |
936-16-3 | 96% | 250mg |
£72.00 | 2025-02-21 |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C
Referência
- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivativesBioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
Referência
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H AmidationOrganic Letters, 2019, 21(15), 5808-5812,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Referência
- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,
Synthetic Routes 7
Condições de reacção
Referência
- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidationLatvijas Kimijas Zurnals, 1993, (3), 314-17,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid , Water
1.2 Reagents: Hydrochloric acid , Water
Referência
- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acidsJournal of Chemical Research, 1990, (4), 106-7,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethersSynlett, 2012, 23(4), 595-600,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Referência
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
Synthetic Routes 11
Condições de reacção
Referência
- Saccharin Derivatives as Inhibitors of Interferon-Mediated InflammationJournal of Medicinal Chemistry, 2014, 57(12), 5348-5355,
Synthetic Routes 12
Condições de reacção
Referência
- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
- Catalytic Asymmetric Exo-Selective [C+NC+CC] ReactionOrganic Letters, 2014, 16(6), 1550-1553,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
Referência
- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic ActivityJournal of Medicinal Chemistry, 2016, 59(19), 8868-8878,
Synthetic Routes 15
Condições de reacção
Referência
- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxidesJournal of Organic Chemistry, 1983, 48(4), 537-42,
Synthetic Routes 16
Condições de reacção
Referência
- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
Referência
- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam ConditionsAsian Journal of Organic Chemistry, 2020, 9(3), 364-367,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congenersJournal of Medicinal Chemistry, 1983, 26(2), 243-6,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referência
- Preparation of carbazole-containing sulfonamides as cryptochrome modulators, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condições de reacção
1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
Referência
- Endosulfonamide compound and preparation method thereof, China, , ,
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials
- Saccharin
- Benzenesulfonamide, 2-(ethoxymethyl)-
- O-Toluenesulfonamide
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Literatura Relacionada
-
Qing Xiao,Jie Sheng,Zhiyuan Chen,Jie Wu Chem. Commun. 2013 49 8647
-
Zhi Li,Deyou Lan,Wei Zhou,Jiacheng Li,Hui Zhu,Chuanming Yu,Xinpeng Jiang Chem. Commun. 2023 59 6056
-
Qiuping Ding,Tong Liu,Qiang Zheng,Yadong Zhang,Ling Long,Yiyuan Peng RSC Adv. 2014 4 51309
-
Kaida Zhou,Hongguang Xia,Jie Wu Org. Chem. Front. 2017 4 1121
-
Marcus Korb,Heinrich Lang Chem. Soc. Rev. 2019 48 2829
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Pureza:99%
Quantidade:5g
Preço ($):526.0